Neodymium trihydroxide

説明

Neodymium trihydroxide is a highly water-insoluble crystalline neodymium source compatible with higher (basic) pH environments . It is essentially amorphous when freshly precipitated .

Synthesis Analysis

Neodymium trihydroxide has been synthesized through various methods. One such method involves the reaction of equimolar amounts of amidine and N,N-dimethyl-o-aminobenzyllithium, which yields lithium amidinate. This compound then reacts with NdCl3 to give the tris(amidinate) complex . Another method involves the electrodeposition of neodymium from organic electrolytes consisting of a rare-earth bis(trifluoromethylsulfonyl)imide or chloride salt and a borohydride salt, dissolved in ether solvents .

Molecular Structure Analysis

Neodymium trihydroxide crystallizes in the hexagonal P6_3/m space group. The structure is three-dimensional. Nd3+ is bonded in a 9-coordinate geometry to nine equivalent O2- atoms. There are three shorter (2.52 Å) and six longer (2.54 Å) Nd–O bond lengths. H1+ is bonded in a single-bond geometry to one O2- atom .

Chemical Reactions Analysis

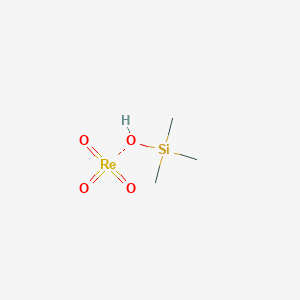

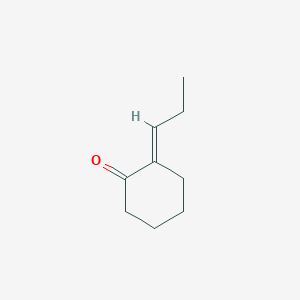

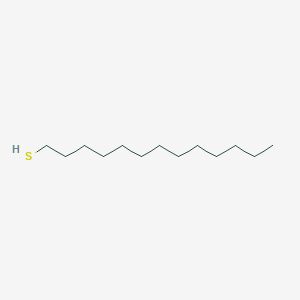

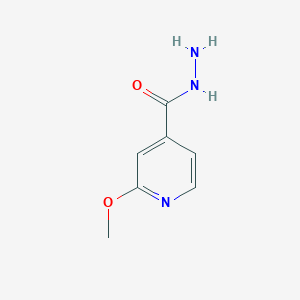

Neodymium trihydroxide plays a crucial role in various chemical reactions. For instance, it has been used in the synthesis of new lanthanide compounds as efficient catalysts for hydrophosphination, hydroamination, hydrothiolation, and hydrosilylation of unsaturated compounds .

Physical And Chemical Properties Analysis

Neodymium trihydroxide has a melting point of 1024 °C, a boiling point of 3074 °C, and a density of 7.01 g/cm3 . It is insoluble in water .

科学的研究の応用

Synthesis of Neodymium Oxide Nanorods

Neodymium hydroxide plays a crucial role in the synthesis of neodymium oxide nanorods . The hydrothermal method is used to prepare one-dimensional Nd(OH)3 nanorods, which are then calcined at 450–600°C for 2 hours to transform them into Nd2O3 nanorods . These nanorods have been widely used in photonic applications, luminescent materials, catalysts of ammoniation and oxidative coupling of methane or catalyst promoters, and protective coatings .

Catalysts for Dehydrogenation, Hydrogenation, and Esterification Reactions

Rare earth oxides, including neodymium hydroxide, have been used as catalysts for dehydrogenation, hydrogenation, and esterification reactions . Their unique properties arising from their 4f electrons make them suitable for these applications .

Adsorption and Recovery of Neodymium from Aqueous Solutions

Neodymium hydroxide can be used to adsorb and recover Neodymium (Nd 3+) from aqueous solutions . This is particularly important because Nd 3+ belongs to the rare earth elements, which have significant industrial and technological applications .

Use in Electric Motors for Hybrid and Electric Vehicles

Neodymium hydroxide is used in the production of neodymium magnets, which are used in electric motors for hybrid and electric vehicles . These magnets are crucial for the performance and efficiency of these vehicles .

Use in Wind Turbine Generators

Neodymium magnets, made from neodymium hydroxide, are also used in wind turbine generators . These magnets help to increase the efficiency and power output of the wind turbines .

Use in Hard Disk Drives and Headphones

Neodymium magnets, derived from neodymium hydroxide, are used in hard disk drives and headphones . In hard disk drives, these magnets are used in the spindle motor and the actuator. In headphones, they are used to convert electrical energy into sound .

Use in Ceramic Industries

Neodymium hydroxide, as a rare earth oxide, is used in ceramic industries . It contributes to the unique properties of ceramics, making them more durable and resistant to heat and wear .

Environmental Applications

Neodymium hydroxide can be used to address environmental concerns caused by the leaching of neodymium into soil, rivers, and coastal areas . It can be used to adsorb neodymium from these environments, thereby reducing its ecological impact .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

neodymium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Nd.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAQHMBLDSQPHC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd(OH)3, H3NdO3 | |

| Record name | neodymium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Neodymium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bluish or pink solid; [Merck Index] Powder with lumps; [Sigma-Aldrich MSDS] | |

| Record name | Neodymium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Neodymium hydroxide | |

CAS RN |

16469-17-3 | |

| Record name | Neodymium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neodymium hydroxide (Nd(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

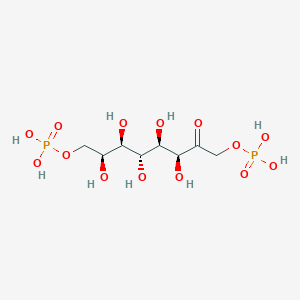

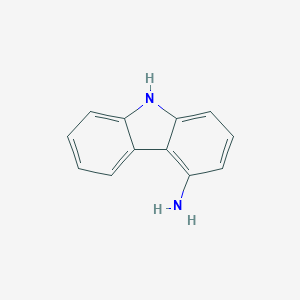

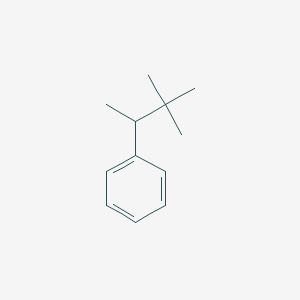

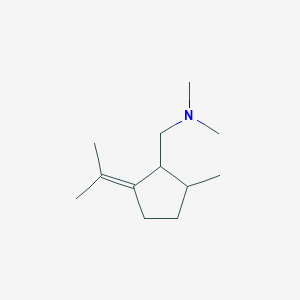

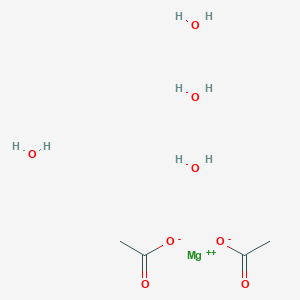

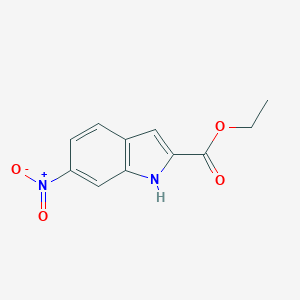

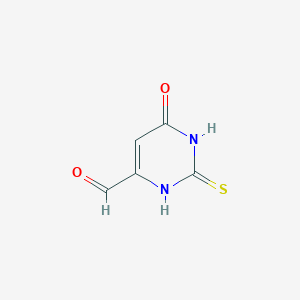

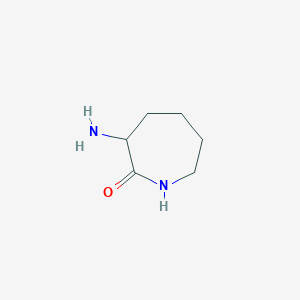

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)